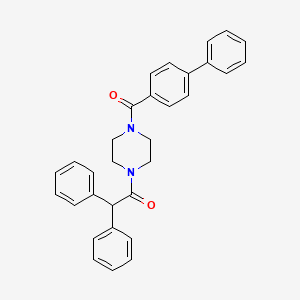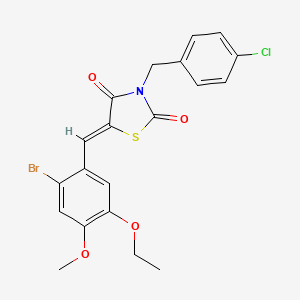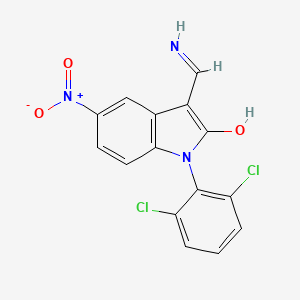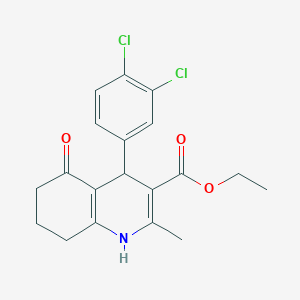
1-(4-biphenylylcarbonyl)-4-(diphenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)-4-(diphenylacetyl)piperazine, also known as DPP, is a synthetic compound that has gained significant attention in the field of biomedical research. It is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the development of cancer.
Wirkmechanismus
The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(diphenylacetyl)piperazine involves the inhibition of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein that plays a critical role in the regulation of cell cycle and apoptosis. In normal cells, the MDM2-p53 interaction maintains a balance between cell proliferation and cell death. However, in cancer cells, the MDM2-p53 interaction is often disrupted, leading to the inactivation of p53 and subsequent uncontrolled cell growth. This compound binds to the hydrophobic pocket of MDM2, preventing its interaction with p53 and leading to the activation of the p53 pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In cancer cell lines, this compound has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy drugs. In animal models, this compound has been found to inhibit tumor growth and improve survival rates. In addition, this compound has been investigated for its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-biphenylylcarbonyl)-4-(diphenylacetyl)piperazine in lab experiments include its potent inhibitory activity against the MDM2-p53 interaction, its ability to selectively induce apoptosis in cancer cells, and its potential to enhance the efficacy of chemotherapy drugs. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(4-biphenylylcarbonyl)-4-(diphenylacetyl)piperazine. First, the optimization of this compound's pharmacokinetic properties, such as its solubility, bioavailability, and metabolic stability, is necessary for its clinical application. Second, the identification of biomarkers that can predict the response of cancer cells to this compound treatment is important for patient selection and personalized therapy. Third, the investigation of this compound's potential as a therapeutic agent in other diseases, such as Alzheimer's disease and viral infections, is an exciting area of research. Fourth, the development of this compound derivatives with improved potency and selectivity is a promising approach for the discovery of novel anticancer agents.
Synthesemethoden
The synthesis of 1-(4-biphenylylcarbonyl)-4-(diphenylacetyl)piperazine involves the reaction of 1-bromo-4-(diphenylacetyl)piperazine with 4-biphenylcarboxylic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the target compound. The purity of the product can be improved through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylcarbonyl)-4-(diphenylacetyl)piperazine has been extensively studied for its potential as an anticancer agent. The compound has been shown to selectively inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and subsequent induction of apoptosis in cancer cells. In addition, this compound has been found to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin, in cancer cell lines. Furthermore, this compound has been investigated for its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and viral infections.
Eigenschaften
IUPAC Name |
2,2-diphenyl-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O2/c34-30(28-18-16-25(17-19-28)24-10-4-1-5-11-24)32-20-22-33(23-21-32)31(35)29(26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19,29H,20-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMRDKBVOUXWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,4R*)-4-(1-azepanyl)-1-[4-(trifluoromethoxy)benzyl]-3-piperidinol](/img/structure/B5190895.png)
![4-[(mesitylsulfonyl)amino]butanoic acid](/img/structure/B5190900.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5190908.png)
![5-[5-(2,6-dimethyl-4-pyrimidinyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5190917.png)

![1-(4-chlorophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5190926.png)

![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5190950.png)
![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)


![3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5190992.png)
![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5190995.png)